

D-Ribose-d-1 fundamental properties for metabolic studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Ribose-d-1**

Cat. No.: **B12402706**

[Get Quote](#)

D-Ribose-d-1: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental properties of **D-Ribose-d-1**, a deuterated stable isotope of D-ribose, and its application in metabolic studies. This document provides a comprehensive overview of its physical and chemical characteristics, its central role in the pentose phosphate pathway (PPP), and detailed methodologies for its use as a metabolic tracer.

Core Properties of D-Ribose and D-Ribose-d-1

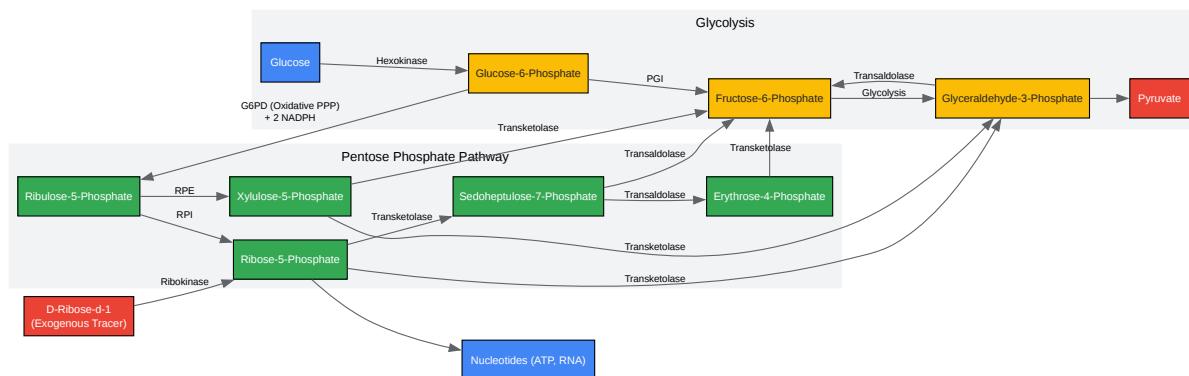
D-ribose is a naturally occurring five-carbon monosaccharide that serves as a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.^[1] Its deuterated form, **D-Ribose-d-1**, where a deuterium atom replaces a hydrogen atom at the first carbon position, is a valuable tool for tracing metabolic pathways without altering the molecule's fundamental biochemical behavior.

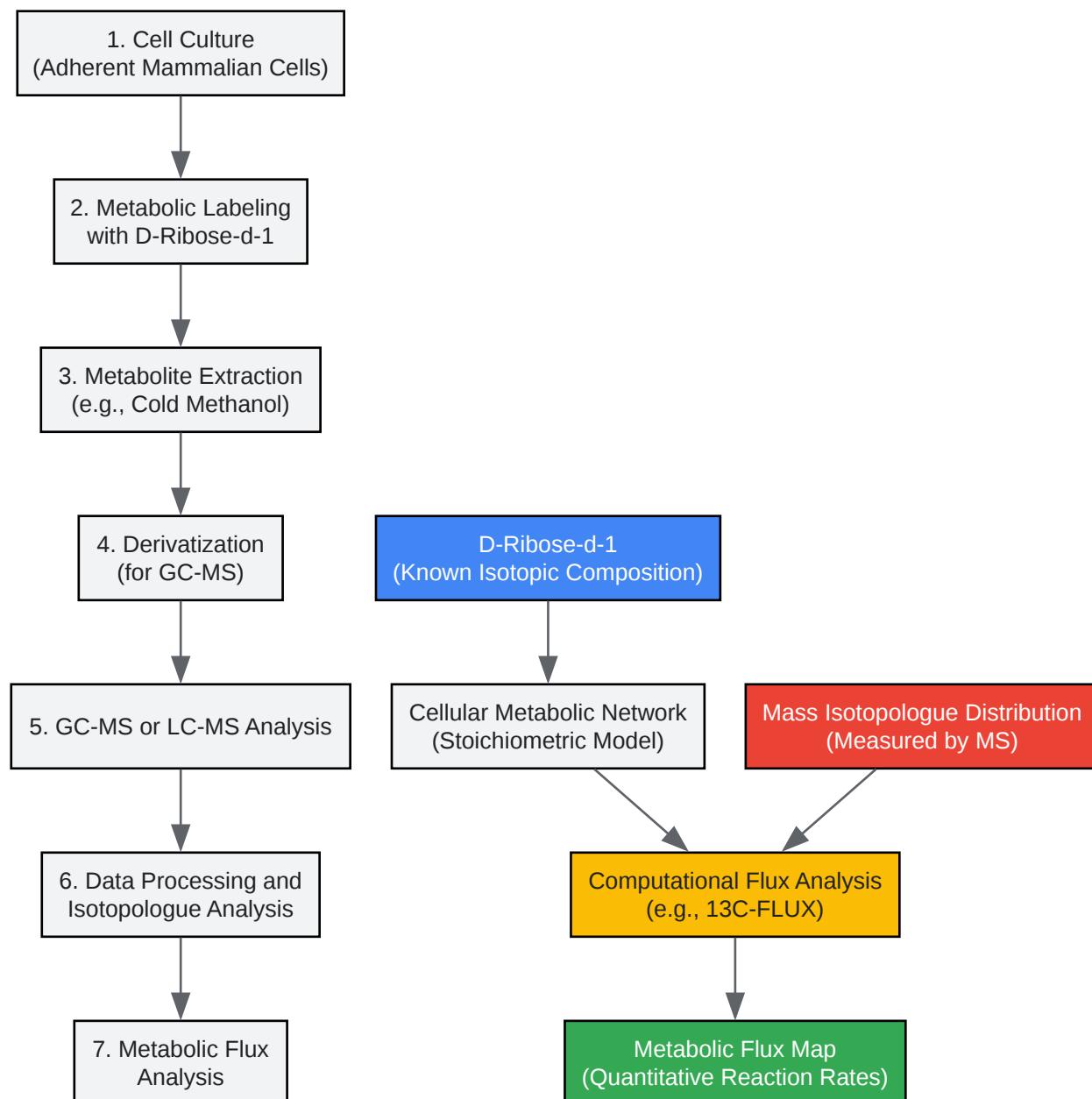
The physical and chemical properties of D-Ribose and its deuterated analogue are summarized in the table below for easy comparison.

Property	D-Ribose	D-Ribose-d-1
Molecular Formula	C ₅ H ₁₀ O ₅	C ₅ H ₉ DO ₅
Molecular Weight	150.13 g/mol	151.14 g/mol [2][3]
Exact Mass	150.052823 Da	151.05910016 Da[2][3]
Appearance	White crystalline powder[4]	Not specified, assumed to be similar to D-Ribose
Melting Point	88-92 °C[1][4]	Not specified, assumed to be similar to D-Ribose
Solubility	Soluble in water and methanol, slightly soluble in ethanol, insoluble in ether.[1][4]	Not specified, assumed to be similar to D-Ribose
Specific Rotation	-20.8° (c=4, H ₂ O)[4]	Not specified, assumed to be similar to D-Ribose
Isotopic Purity	Not Applicable	Typically >98%

Metabolic Significance: The Pentose Phosphate Pathway

D-Ribose is a key player in cellular metabolism, primarily through its involvement in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing two vital cellular components: NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.


Key Functions of the PPP:


- NADPH Production:** The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for protecting cells against oxidative stress.
- Nucleotide Precursor Synthesis:** The non-oxidative phase of the PPP produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids.

(RNA and DNA).[5][6]

Exogenously supplied D-ribose can be phosphorylated by the enzyme ribokinase to form ribose-5-phosphate, which then enters the non-oxidative branch of the PPP.[7] This allows researchers to specifically trace the metabolic fate of ribose and quantify the flux through the non-oxidative PPP and related pathways.

Below is a diagram illustrating the central role of D-Ribose in the Pentose Phosphate Pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gas chromatography-mass spectrometry analysis of ¹³C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [D-Ribose-d-1 fundamental properties for metabolic studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12402706#d-ribose-d-1-fundamental-properties-for-metabolic-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com